molecular formula C8H9N3 B1513550 2-Propylpyrimidine-5-carbonitrile CAS No. 1033693-14-9

2-Propylpyrimidine-5-carbonitrile

Cat. No.: B1513550
CAS No.: 1033693-14-9
M. Wt: 147.18 g/mol
InChI Key: KDVJXXVGCAXALB-UHFFFAOYSA-N
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Description

2-Propylpyrimidine-5-carbonitrile, also known as P2P5CN, is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . It has gained significant attention from researchers in recent years due to its many potential applications.


Synthesis Analysis

A novel series of pyrimidine-5-carbonitrile derivatives was designed, synthesized, and then evaluated for their cytotoxic activity as novel anti-cancer with dual EGFRWT/COX-2 inhibitors . The reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .


Molecular Structure Analysis

Two potential bioactive pyrimidine-5-carbonitrile derivatives have been synthesized and characterized by spectroscopic techniques (1H and 13C-NMR) and the three-dimensional structures were elucidated by single crystal X-ray diffraction at low temperature (160 K) .


Chemical Reactions Analysis

The molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH of the thiophene and phenyl rings . The intermolecular interactions were analyzed in a qualitative manner based on the Hirshfeld surface and 2D-fingerprint plots .

Scientific Research Applications

Synthesis and Biological Activity Studies

  • Substituted-N-(5-cyanopyrimidin-4yl)benzamides Synthesis : A study described the synthesis of substituted-N-(5-cyanopyrimidin-4yl)benzamides through condensation processes. These compounds were screened for anti-microbial and anti-oxidant activities, indicating their potential in developing new antimicrobial agents (Lavanya et al., 2010).

  • Facile Synthesis of 2,4-Diamino-6-Arylpyrimidine-5-Carbonitriles : Research on the efficient synthesis of 2,4-diamino-6-arylpyrimidine-5-carbonitrile derivatives under solvent-free conditions highlights a method with advantages such as excellent yields and environmental friendliness. This method's significance lies in its applicability to producing compounds with potential medicinal properties (Rong et al., 2010).

  • Antiproliferative Activity of Dihydropyrimidine-Based Compounds : A study synthesized dihydropyrimidine-based compounds bearing the pyrazoline moiety, evaluating their antiproliferative activity against various cancer cell lines. Some compounds showed high activity, indicating the potential for cancer treatment (Awadallah et al., 2013).

Catalysis and Green Chemistry

  • Chitosan as a Promoter for Synthesis : Chitosan, a renewable catalyst, has been used for the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives, showcasing a pathway towards environmentally friendly chemical synthesis (Siddiqui et al., 2014).

Photoluminescence and Electrocatalytic Properties

  • Photoluminescence and Electrocatalytic Activities : Subnanometer-sized copper nanoclusters protected by 2-mercapto-5-n-propylpyrimidine exhibited luminescence and electrocatalytic activity, suggesting applications in sensing and catalysis (Wei et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-Propylpyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

this compound acts as an ATP-mimicking tyrosine kinase inhibitor. It binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. The most notable is the MAPK/ERK pathway, which is involved in cell proliferation. By inhibiting EGFR, the activation of this pathway is reduced, leading to decreased cell proliferation .

Result of Action

The inhibition of EGFR by this compound leads to a decrease in cell proliferation. In vitro studies have shown that this compound can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various human tumor cell lines .

Future Directions

New pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . This suggests that future research could focus on further exploring the potential applications of 2-Propylpyrimidine-5-carbonitrile and its derivatives in cancer treatment .

Biochemical Analysis

Biochemical Properties

2-Propylpyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound has been shown to interact with enzymes such as EGFR WT and mutant EGFR T790M, exhibiting inhibitory activities with IC50 values of 0.09 and 4.03 μM, respectively . These interactions are significant as they can influence various cellular processes, including cell proliferation and apoptosis.

Cellular Effects

This compound has demonstrated notable effects on various types of cells and cellular processes. It has been evaluated for its cytotoxic activities against a panel of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549). The compound has shown moderate antiproliferative activity against these cell lines, with IC50 values ranging from 2.4 to 4.14 μM . Additionally, it has been observed to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly EGFR. The compound acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its kinase activity. This inhibition leads to the downregulation of downstream signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis . Molecular docking studies have further elucidated the binding mode of this compound, confirming its interactions with key residues in the EGFR active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against EGFR over extended periods. Degradation products have been identified in long-term studies, which may influence its efficacy and safety . In vitro and in vivo studies have also highlighted the potential long-term effects of this compound on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity. At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to pyrimidine metabolism. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . These interactions can influence metabolic flux and metabolite levels, potentially impacting the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and therapeutic efficacy . Studies have shown that the compound can be efficiently taken up by cancer cells, leading to its accumulation in tumor tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on EGFR. The compound may also localize to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with targeting signals and post-translational modifications . These localizations can influence the activity and function of this compound, contributing to its overall therapeutic effects.

Properties

IUPAC Name

2-propylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-3-8-10-5-7(4-9)6-11-8/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVJXXVGCAXALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298802
Record name 2-Propyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033693-14-9
Record name 2-Propyl-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033693-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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